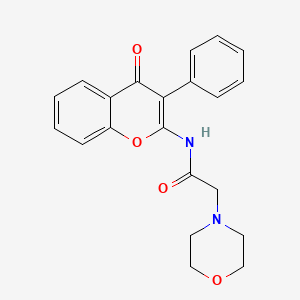

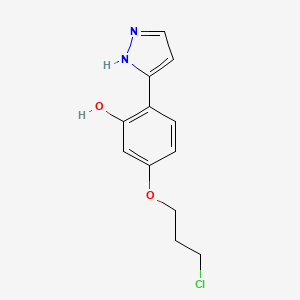

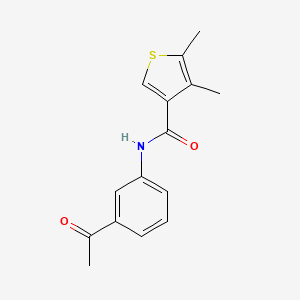

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of coumarin, which is a natural compound found in many plants and is known for its various medicinal properties. The purpose of

Wissenschaftliche Forschungsanwendungen

Cancer Research: DNA-PK Inhibition

This compound has shown high potency against DNA-dependent protein kinase (DNA-PK), which is crucial in the DNA damage response. It potentiates the cytotoxicity of ionizing radiation in vitro, suggesting its potential use in cancer therapy to enhance the effects of radiation treatment .

Synthetic Chemistry: Intermediate for Dibenzo[b,d]thiophen Derivatives

It serves as an intermediate in the synthesis of dibenzo[b,d]thiophen derivatives. These derivatives have been studied for their pharmacological properties, including their potential as anticancer agents .

Molecular Biology: Study of Chromen-4-one Derivatives

The compound is used in the study of chromen-4-one derivatives, which are of interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Biology: Enzyme Inhibition

Due to its structural features, this compound is a candidate for enzyme inhibition studies. Its interactions with various enzymes can be explored to understand the enzyme’s role in different biological processes .

Pharmacology: Drug Development

The molecular structure of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide makes it a valuable scaffold in drug development. Its phenyl and chromen groups are common in drugs that target a wide range of diseases .

Biochemistry: Protein Binding Studies

Researchers can use this compound to study protein binding due to its potential to interact with various proteins, which could lead to the development of new therapeutic agents .

Material Science: Organic Semiconductor Research

The chromen-2-yl moiety in the compound’s structure suggests its potential application in organic semiconductor research, where it could be used in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Computational Chemistry: Molecular Modeling

Its complex structure allows for molecular modeling studies to predict the behavior of similar compounds in biological systems, aiding in the design of new molecules with desired properties .

Wirkmechanismus

Target of Action

Similar chromone based sulfonamide derivatives have been reported to exhibit antibacterial and antifungal activities .

Mode of Action

The exact mode of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds interact with their targets to exert their pharmacological effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBXECATWXXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)

![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)

![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)

![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)